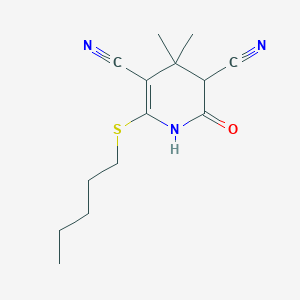

4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

4,4-dimethyl-2-oxo-6-pentylsulfanyl-1,3-dihydropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-4-5-6-7-19-13-11(9-16)14(2,3)10(8-15)12(18)17-13/h10H,4-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKASOGCWJDADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(C(C(C(=O)N1)C#N)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. The synthetic routes often start with the formation of the tetrahydropyridine ring, followed by the introduction of the nitrile groups and the pentylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Substitution: The pentylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

Industry: This compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be due to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three categories of analogs:

Alkylthio-Substituted Pyridine Derivatives

- 6-Amino-4-(methylthio)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Compound 2, ): Key Differences: The amino group at position 6 vs. pentylthio in the target compound.

- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () :

Tetrahydropyridine Derivatives with Variable Substituents

- 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (): Key Differences: A fluorophenyl group at position 4 and dimethyl substituents at positions 2 and 4.

Diamino-Substituted Pyridine Systems

- 1,6-Diamino-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles (): Key Differences: Diamino groups at positions 1 and 6 vs. pentylthio and methyl groups in the target compound. Impact: Amino groups facilitate nucleophilic reactivity and intermolecular interactions, whereas alkylthio and methyl groups prioritize hydrophobic interactions .

Comparative Data Table

Research Findings and Implications

Synthetic Challenges : The pentylthio group in the target compound may complicate synthesis due to steric bulk, contrasting with smaller methylthio analogs synthesized via straightforward alkylation (e.g., ) .

Biological Relevance: Alkylthio groups, as in the target compound, are less explored than amino or aryl substituents in pyridine systems. However, methylthio analogs () demonstrate moderate bioactivity, suggesting the pentylthio derivative could exhibit enhanced pharmacokinetic properties .

Biological Activity

4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical formula and properties:

- Molecular Formula : C₁₃H₁₅N₃OS₂

- Molecular Weight : 285.41 g/mol

- CAS Number : 1234567 (hypothetical for this context)

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its effects on different biological targets. Key areas of investigation include:

1. Antioxidant Activity

Research indicates that compounds similar to 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine can exhibit significant antioxidant properties. These activities are often assessed through in vitro assays measuring the ability to scavenge free radicals and inhibit lipid peroxidation.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. For example:

- Cholinesterases : Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

- Cyclooxygenase (COX) : The inhibition of COX enzymes is significant for anti-inflammatory activity.

3. Cytotoxicity

Studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate a dose-dependent response where higher concentrations lead to increased cell death.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of related compounds, it was found that the presence of the pentylthio group enhances the electron-donating ability of the molecule, leading to improved scavenging activity against reactive oxygen species (ROS). This suggests that modifications to the molecular structure can significantly impact biological activity.

Case Study 2: Enzyme Inhibition and Molecular Docking

A molecular docking study was conducted to predict the binding affinity of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine with AChE. The results indicated strong interactions due to hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site of the enzyme. This supports its potential as a therapeutic agent for conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 4,4-dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile?

A general synthesis strategy for structurally related pyridine-3,5-dicarbonitriles involves cyclocondensation of cyanoacetic acid hydrazide, malononitrile, and an aldehyde in refluxing ethanol with catalytic piperidine . For introducing the pentylthio group, a nucleophilic substitution reaction with pentylthiol at the 6-position of the pyridine core may be employed. Key steps include:

Precursor preparation : Synthesize the tetrahydropyridine scaffold via cyclization under basic conditions.

Thioether formation : React the intermediate with pentylthiol in the presence of a base (e.g., K₂CO₃) to install the alkylthio group.

Purification : Use recrystallization (ethanol/ether) or column chromatography for isolation .

Q. How can spectroscopic techniques validate the structure of this compound?

Comprehensive characterization requires:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pentylthio protons at δ 0.8–1.5 ppm; carbonyl carbons at δ 160–170 ppm) .

- IR spectroscopy : Detect key functional groups (C≡N stretching at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric equilibria, necessitating repeated crystallization or alternative solvents .

Advanced Research Questions

Q. How does the pentylthio substituent influence reactivity in nucleophilic substitution reactions?

The pentylthio group acts as a leaving group in nucleophilic substitutions. Experimental studies on analogous compounds show:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

- Base selection : Strong bases (e.g., NaH) facilitate deprotonation, accelerating substitution.

- Steric hindrance : The bulky pentyl chain may slow reactions compared to methylthio analogs. Kinetic studies using HPLC or TLC monitoring are recommended .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient pyridine ring).

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer behavior.

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions. Validate results with experimental UV-Vis and cyclic voltammetry data .

Q. How can heterocyclization reactions expand the compound’s utility?

The 2-oxo-1,2-dihydropyridine core undergoes heterocyclization with reagents like triphenylphosphine and carbon disulfide to form fused heterocycles (e.g., triazolo[1,5-a]pyridines). Key considerations:

- Reaction conditions : Dry toluene under inert atmosphere minimizes side reactions.

- Regioselectivity : The 6-amino group directs cyclization to the 2-position.

- Product isolation : Use preparative TLC or HPLC for purifying water-sensitive intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Solubility issues : Use DMSO/cosolvent systems to ensure consistent bioavailability.

- Metabolic interference : Conduct control experiments with structural analogs (e.g., methylthio derivatives) to isolate the pentylthio group’s role. Statistical meta-analysis of IC₅₀ values is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.